molecular formula C19H26N4O2 B2484703 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1286732-82-8

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2484703
CAS No.: 1286732-82-8
M. Wt: 342.443
InChI Key: WYWPSYHEGXWWBN-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
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Scientific Research Applications

  • Sigma-1 Receptor Antagonism for Pain Management : A study by Díaz et al. (2020) focused on a series of pyrazoles leading to the identification of a related compound as a sigma-1 receptor antagonist for pain treatment. The research highlighted its high aqueous solubility and permeability, making it a potential candidate for managing pain (Díaz et al., 2020).

  • Dopamine Receptor Partial Agonists : Möller et al. (2017) investigated the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in 1,4-disubstituted aromatic piperazines. This led to high-affinity dopamine receptor partial agonists, with potential therapeutic applications for conditions like schizophrenia (Möller et al., 2017).

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds with structural similarities to the compound . These derivatives showed good or moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapy (Bektaş et al., 2007).

  • Anticonvulsant Potential : Aytemir et al. (2010) synthesized new 4H-pyran-4-one derivatives, including compounds structurally similar to the one of interest, which showed potential as anticonvulsant agents in various tests, indicating their utility in treating epilepsy or related disorders (Aytemir et al., 2010).

  • Potential as Anticonvulsant Drug Candidate : A study by Severina et al. (2021) on a related compound, "Epimidin", highlighted its promise as a new anticonvulsant drug candidate. The study involved developing a new HPLC method for determining related substances in this active pharmaceutical ingredient (Severina et al., 2021).

  • Microwave-Assisted Synthesis : Milosevic et al. (2015) explored the microwave-assisted synthesis of certain carboxamides using primary aliphatic amines, including piperazine derivatives, which are structurally related to the compound . This method yielded compounds in good yields, suggesting efficient synthetic pathways for similar compounds (Milosevic et al., 2015).

  • Crystal Structure Analysis : The study by Faizi et al. (2016) on 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a structurally related compound, provided insights into the molecular conformation and crystal structure, which can be relevant for understanding similar compounds (Faizi et al., 2016).

  • Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized and analyzed new pyridine derivatives with antimicrobial activity, including structures related to the compound of interest. These derivatives showed variable and modest activity against bacteria and fungi (Patel et al., 2011).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWPSYHEGXWWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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